rac Enterolactone-d6
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Enterolactone-d6 is synthesized through the deuteration of enterolactone. The process involves the incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of enterolactone. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of enterolactone-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium into the compound. The purity and yield of the final product are critical factors in industrial production .
Chemical Reactions Analysis
Types of Reactions
Enterolactone-d6 undergoes various chemical reactions, including:
Oxidation: Enterolactone-d6 can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to its dihydro form.
Substitution: Enterolactone-d6 can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro enterolactone-d6.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Enterolactone-d6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies of metabolic pathways and pharmacokinetics.
Biology: Investigated for its role in modulating estrogenic activity and its effects on cellular processes.
Medicine: Studied for its potential anti-cancer properties, particularly in breast cancer research.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Enterolactone-d6 exerts its effects through several mechanisms:
Estrogen Receptor Activation: It binds to estrogen receptors, particularly estrogen receptor alpha (ERα), and modulates gene expression.
DNA Repair and Apoptosis: Enterolactone-d6 acts as a radiosensitizer, impairing DNA repair and increasing apoptosis in cancer cells
Signaling Pathways: It activates the Erk1/2 and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Enterodiol: Another mammalian lignan with similar estrogenic properties.
Matairesinol: A plant lignan precursor to enterolactone.
Pinoresinol: Another plant lignan that can be metabolized to enterolactone.
Uniqueness of Enterolactone-d6
Enterolactone-d6 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This labeling provides insights into the pharmacokinetics and metabolic pathways of enterolactone, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C18H18O4 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(3S,4S)-3,4-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1/i3D,4D,5D,6D,8D,9D |
InChI Key |
HVDGDHBAMCBBLR-MPBXAEPNSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1C[C@@H]2COC(=O)[C@H]2CC3=C(C(=C(C=C3[2H])[2H])O)[2H])[2H])O)[2H] |
Canonical SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Origin of Product |
United States |
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